molecular formula C16H20N2O3S B2948208 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 868215-32-1

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2948208
CAS RN: 868215-32-1
M. Wt: 320.41
InChI Key: BVIRSVSZDVOOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide, also known as DT-13, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. DT-13 has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its anticancer effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis and colitis.
In addition, this compound has been found to exhibit neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and prevent neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide's mechanism of action is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that it inhibits the activity of the enzyme Hsp90, which is involved in the regulation of cell growth and survival. Inhibition of Hsp90 can lead to apoptosis in cancer cells.
This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification responses. Activation of this pathway can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, studies have also found that it can inhibit angiogenesis (the formation of new blood vessels) and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide in lab experiments is that it has shown promising results in animal models for a variety of conditions, including cancer, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several potential future directions for research on 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide. One area of focus could be on optimizing its synthesis method to improve yield and purity. Another area of research could be on elucidating its mechanism of action to better understand how it exerts its therapeutic effects.
This compound could also be studied in combination with other drugs to determine whether it has synergistic effects. Additionally, further studies could be conducted to evaluate its safety and efficacy in human clinical trials.
Conclusion:
This compound is a chemical compound with potential therapeutic properties that has been the subject of numerous scientific studies. Its anticancer, anti-inflammatory, and neuroprotective effects have been demonstrated in animal models, and it has also been found to modulate the immune system and inhibit angiogenesis. While its mechanism of action is not fully understood, this compound shows promise as a therapeutic agent for a variety of conditions. Further research is needed to optimize its use and evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylmorpholine-4-thione with 2,5-dimethylphenylacetic acid. The resulting intermediate is then reacted with acetic anhydride and purified to yield this compound.

properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-5-6-10(2)13(7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIRSVSZDVOOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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